molecular formula C13H20N2O4S B6607956 tert-butyl 3-(4-aminobenzenesulfonamido)propanoate CAS No. 2639434-49-2

tert-butyl 3-(4-aminobenzenesulfonamido)propanoate

Cat. No.: B6607956
CAS No.: 2639434-49-2
M. Wt: 300.38 g/mol
InChI Key: MTBKCSKPBNLLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, also known as TBAPS, is an organic compound of the sulfonamide family. It is a white crystalline solid with an odorless and bitter taste. TBAPS is used as a synthetic intermediate in the production of pharmaceuticals and other materials. It is also used as a reagent in organic synthesis. TBAPS has a wide range of scientific research applications due to its unique properties and structure.

Scientific Research Applications

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer in the synthesis of pharmaceuticals. This compound can also be used as a starting material for the synthesis of other organic compounds.

Mechanism of Action

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate acts as a proton donor in organic synthesis and can be used to catalyze a variety of reactions. It can also act as a stabilizer for certain organic compounds, preventing them from reacting with other compounds.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or hazardous in any way.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is an inexpensive and readily available reagent for organic synthesis. It is also relatively stable, making it suitable for use in laboratory experiments. However, this compound is sensitive to air and moisture, so it should be stored in an airtight container and handled with care in the laboratory.

Future Directions

There are several potential future directions for research involving tert-butyl 3-(4-aminobenzenesulfonamido)propanoate. These include the development of new synthetic methods using this compound as a starting material, the exploration of its potential catalytic applications, and the investigation of its potential uses as a stabilizer in the synthesis of pharmaceuticals. Additionally, further research into its structure and properties could lead to new applications for this compound.

Synthesis Methods

Tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is typically synthesized from 4-aminobenzenesulfonamide and tert-butyl chloroformate in a two-step process. The 4-aminobenzenesulfonamide is reacted with tert-butyl chloroformate in an aqueous solution at a temperature of 50-60°C. The resulting product is then purified and crystallized to obtain this compound.

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)8-9-15-20(17,18)11-6-4-10(14)5-7-11/h4-7,15H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBKCSKPBNLLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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